Trichoverrol A

Description

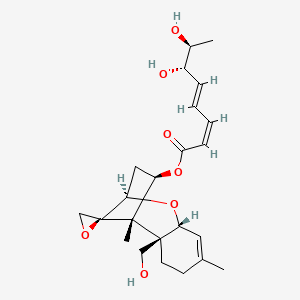

Trichoverrol A is a macrocyclic trichothecene mycotoxin produced primarily by fungi such as Stachybotrys chartarum . This compound belongs to a class of sesquiterpenoid mycotoxins characterized by a tetracyclic 12,13-epoxytrichothec-9-ene core structure . This compound is biosynthesized through hydroxylation at the C-4 position and esterification with a polyketide chain at C-15, which contributes to its macrocyclic structure .

Properties

CAS No. |

76739-71-4 |

|---|---|

Molecular Formula |

C23H32O7 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7S)-6,7-dihydroxyocta-2,4-dienoate |

InChI |

InChI=1S/C23H32O7/c1-14-8-9-22(12-24)18(10-14)29-19-11-17(21(22,3)23(19)13-28-23)30-20(27)7-5-4-6-16(26)15(2)25/h4-7,10,15-19,24-26H,8-9,11-13H2,1-3H3/b6-4+,7-5-/t15-,16-,17+,18+,19+,21+,22+,23-/m0/s1 |

InChI Key |

QFKRKMXPKBHGGO-OYWHZMLYSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@H](C)O)O)C)CO |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichoverrol A involves multiple steps, including the reduction of verrucarol-15-carboxaldehyde using sodium borohydride (NaBH4) in the presence of a t-butyldimethylsilyl protecting group at the C4 position . This method yields 15-3H-trichoverrol A, a tritiated form of the compound.

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using fungal cultures. The fungi are grown on suitable substrates, such as rice, under controlled conditions to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Trichoverrol A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in the presence of a protecting group.

Substitution: Halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Trichoverrol A has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the chemical properties and reactions of macrocyclic trichothecenes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an antifungal or anticancer agent.

Industry: this compound is used in the development of biopesticides and other agricultural products.

Mechanism of Action

Trichoverrol A exerts its effects through several mechanisms, including:

Inhibition of Protein Synthesis: It binds to ribosomes and inhibits the elongation step of protein synthesis, leading to cell death.

Disruption of Cellular Membranes: this compound can disrupt cellular membranes, leading to leakage of cellular contents and cell lysis.

Induction of Apoptosis: It can induce programmed cell death (apoptosis) through the activation of various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trichoverrol A shares structural and functional similarities with other trichothecenes, particularly macrocyclic derivatives. Below is a detailed comparison with key analogs:

Structural and Molecular Comparison

Key Differences and Functional Implications

Structural Complexity : this compound and B lack the extended esterification patterns seen in verrucarins and roridins, which correlates with their reduced toxicity .

Bioactivity : Verrucarin A and roridin A exhibit significantly higher cytotoxicity due to their stable macrocyclic ester bonds, enhancing membrane permeability . In contrast, this compound/B show weaker bioactivity, likely due to fewer reactive ester groups .

Ecological Roles : this compound is linked to environmental fungal contamination in human habitats, while verrucarins/roridins are primarily phytotoxic, affecting crop health .

Research Findings and Implications

- Biosynthetic Pathways : this compound’s biosynthesis involves polyketide esterification, a pathway shared with isotrichoverrins but distinct from simpler trichothecenes like T-2 toxin .

- Environmental Impact : this compound’s presence in air samples from pulmonary hemosiderosis cases underscores its role in indoor fungal contamination .

- Agricultural Relevance : Trichoverrol B’s low herbicidal activity contrasts with verrucarins, making it less viable for weed control applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.